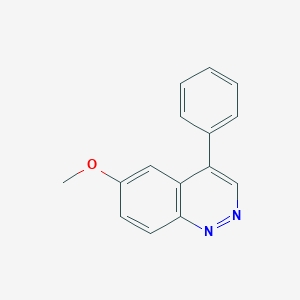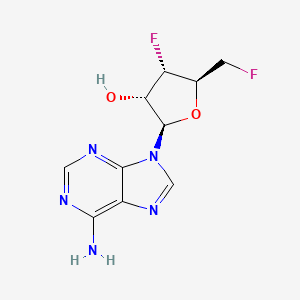
(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(fluoromethyl)oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(fluoromethyl)oxolan-3-ol is a synthetic nucleoside analog It is characterized by the presence of a purine base (6-aminopurin-9-yl) attached to a modified ribose sugar (oxolan-3-ol) with fluorine substitutions at the 4 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(fluoromethyl)oxolan-3-ol typically involves multiple steps:
Starting Material: The synthesis begins with a suitable purine derivative, such as 6-chloropurine.
Glycosylation: The purine base is glycosylated with a protected ribose derivative under acidic conditions to form a nucleoside intermediate.
Fluorination: The intermediate undergoes selective fluorination at the 4 and 5 positions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Deprotection: The final step involves deprotection of the ribose moiety to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the purine base or the ribose moiety using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine base, especially at the 6-position, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine or ribose derivatives.
Substitution: Substituted purine derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex nucleoside analogs. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its interactions with enzymes and nucleic acids. It serves as a tool to investigate the mechanisms of DNA and RNA synthesis and repair.
Medicine
In medicine, (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(fluoromethyl)oxolan-3-ol is explored for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development.
Industry
In the pharmaceutical industry, this compound is used in the development of new therapeutic agents. Its unique properties are leveraged to create drugs with improved efficacy and reduced side effects.
作用機序
The compound exerts its effects by incorporating into nucleic acids, thereby disrupting DNA and RNA synthesis. It targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase. By inhibiting these enzymes, the compound prevents the replication of viruses and the proliferation of cancer cells.
類似化合物との比較
Similar Compounds
2’-Fluoro-2’-deoxyadenosine: A nucleoside analog with a similar structure but lacking the fluoromethyl group.
Fludarabine: A nucleoside analog used in the treatment of hematological malignancies.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
The presence of both fluorine and fluoromethyl groups in (2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(fluoromethyl)oxolan-3-ol distinguishes it from other nucleoside analogs. These modifications enhance its stability and bioavailability, making it a unique and valuable compound for research and therapeutic applications.
特性
分子式 |
C10H11F2N5O2 |
|---|---|
分子量 |
271.22 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-2-(6-aminopurin-9-yl)-4-fluoro-5-(fluoromethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H11F2N5O2/c11-1-4-5(12)7(18)10(19-4)17-3-16-6-8(13)14-2-15-9(6)17/h2-5,7,10,18H,1H2,(H2,13,14,15)/t4-,5-,7-,10-/m1/s1 |
InChIキー |
IGOQSZPNPNKFDW-QYYRPYCUSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)F)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CF)F)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
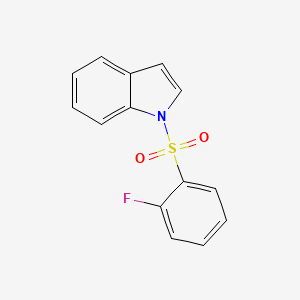
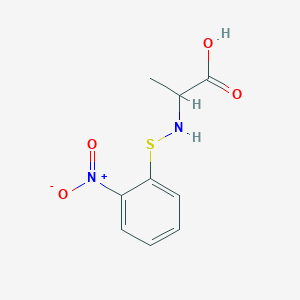
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
![4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline](/img/structure/B12898798.png)
![Furo[3,2-G]benzoxazole](/img/structure/B12898809.png)

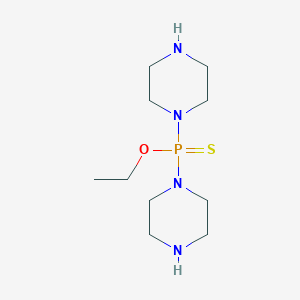
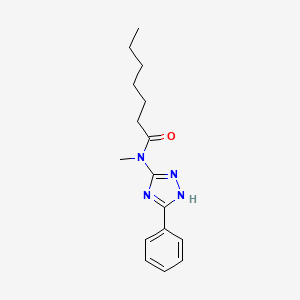
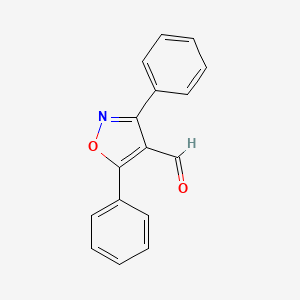
![1-[1-(Dimethylaminomethyl)indolizin-3-yl]ethanone](/img/structure/B12898835.png)
![4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl-](/img/structure/B12898842.png)
